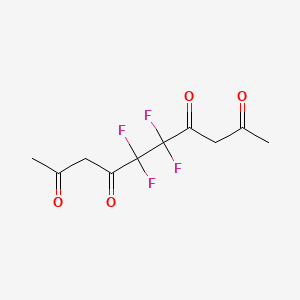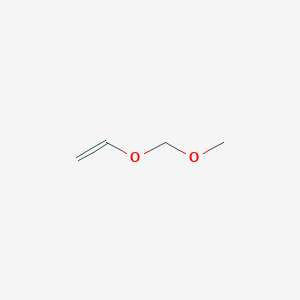
5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone is a chemical compound with the molecular formula C10H10F4O4 . It is characterized by the presence of four fluorine atoms and four ketone groups, making it a unique and interesting compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone typically involves the fluorination of decane derivatives under controlled conditions. The reaction often requires the use of fluorinating agents such as sulfur tetrafluoride (SF4) or xenon difluoride (XeF2) . The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of advanced fluorination techniques and catalysts to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like halogenating agents (e.g., chlorine gas) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5,5,6,6-Tetrafluorodecane-2,4,7,9-tetrone involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to interact with enzymes and proteins effectively. The ketone groups facilitate the formation of covalent bonds with target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and ketone groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher thermal stability and resistance to chemical degradation, making it valuable for various applications .
Properties
CAS No. |
63579-02-2 |
|---|---|
Molecular Formula |
C10H10F4O4 |
Molecular Weight |
270.18 g/mol |
IUPAC Name |
5,5,6,6-tetrafluorodecane-2,4,7,9-tetrone |
InChI |
InChI=1S/C10H10F4O4/c1-5(15)3-7(17)9(11,12)10(13,14)8(18)4-6(2)16/h3-4H2,1-2H3 |
InChI Key |
PVHZYGOFMQDYOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C(C(C(=O)CC(=O)C)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)



![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)

![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)

![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)
![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)
